3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-EN-1-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s a known compound in a particular field (like medicine or materials science).
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It would also include the conditions required for the synthesis (temperature, pressure, catalysts, etc.).Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization states, and other structural features. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This includes its reactivity with various reagents, the products it forms, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).Scientific Research Applications
Microwave Assisted Synthesis and Optical Properties
3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-EN-1-one has been synthesized using microwave irradiation, showing potential in optical studies due to its solvatochromic properties and applications as a probe in determining the critical micelle concentration of various micelles (Khan, Asiri, & Aqlan, 2016).
Reactivity with Phosphorus Reagents
The compound displays unusual behavior when reacting with phosphorus reagents, leading to the synthesis of novel phosphonochromone, phosphonopyrone, and oxathiaphosphinines, indicating its versatility in chemical synthesis (Ali, Assiri, Yahia, & Zahran, 2019).
Nonlinear Optical Absorption
Investigation into its nonlinear optical properties suggests that it can be used in optical device applications, such as optical limiters, due to its distinct absorption behavior at varying laser intensities (Rahulan et al., 2014).
Synthesis of 3-Allylchromones and Homoisoflavones
The compound is also utilized in the synthesis of 3-allylchromones, homoisoflavones, and bischromones, demonstrating its utility in creating diverse chemical structures (Panja, Maiti, & Bandyopadhyay, 2010).
Development of Anti-Cancer Ru(II) Complexes
It forms the basis of Ru(II) complexes with substituted chalcone ligands, showing significant anti-cancer activity against breast cancer cell lines, thus presenting potential in chemotherapeutic applications (Singh et al., 2016).
Catalytic Arylation of Azoles and Amides
As a ligand, it enhances the copper-catalyzed N-arylation of azoles and amides with aryl halides, underscoring its role in facilitating important organic transformations (Cheng, Sun, Wan, & Sun, 2009).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This involves speculating on potential future research directions. This could include potential applications of the compound, modifications that could enhance its properties, or new synthetic routes.
properties
IUPAC Name |
3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-13(2)6-5-10(14)9-4-3-8(12)7-11(9)15/h3-7,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHPNEYOOPCWGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00768976 | |
Record name | 3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00768976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propen-1-one, 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)- | |
CAS RN |
138469-95-1 | |
Record name | 3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00768976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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